Methyl 6-chloro-3-methoxypicolinate
Overview
Description
Methyl 6-chloro-3-methoxypicolinate is a chemical compound with the molecular formula C8H8ClNO3 and a molecular weight of 201.61 g/mol . It is a derivative of picolinic acid, characterized by the presence of a chlorine atom at the 6-position and a methoxy group at the 3-position on the pyridine ring. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-chloro-3-methoxypicolinate typically involves the chlorination of 3-methoxypicolinic acid followed by esterification. One common method includes the reaction of 3-methoxypicolinic acid with thionyl chloride to introduce the chlorine atom at the 6-position. The resulting 6-chloro-3-methoxypicolinic acid is then esterified using methanol in the presence of a catalyst such as sulfuric acid to yield this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-chloro-3-methoxypicolinate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6-position can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The compound can undergo reduction reactions to remove the chlorine atom or reduce the pyridine ring.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or thiourea in polar solvents such as dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed
Substitution: Formation of 6-amino-3-methoxypicolinate or 6-thio-3-methoxypicolinate.
Oxidation: Formation of 6-chloro-3-methoxypicolinic acid or 6-chloro-3-methoxybenzaldehyde.
Reduction: Formation of 3-methoxypicolinate or 3-methoxypyridine.
Scientific Research Applications
Methyl 6-chloro-3-methoxypicolinate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Industry: Utilized in the production of agrochemicals and dyes due to its reactivity and stability.
Mechanism of Action
The mechanism of action of Methyl 6-chloro-3-methoxypicolinate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes and receptors, depending on its structural modifications. The chlorine and methoxy groups play a crucial role in binding to the active sites of target molecules, thereby influencing their activity. The exact pathways and targets vary depending on the specific application and modifications of the compound .
Comparison with Similar Compounds
Similar Compounds
Methyl 6-chloro-3-methylpicolinate: Similar structure but with a methyl group instead of a methoxy group.
Methyl 6-chloropyridine-3-carboxylate: Lacks the methoxy group, making it less reactive in certain reactions.
Uniqueness
Methyl 6-chloro-3-methoxypicolinate is unique due to the presence of both chlorine and methoxy groups, which enhance its reactivity and versatility in chemical synthesis. The combination of these functional groups allows for a wide range of chemical modifications and applications, making it a valuable compound in research and industry .
Properties
IUPAC Name |
methyl 6-chloro-3-methoxypyridine-2-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO3/c1-12-5-3-4-6(9)10-7(5)8(11)13-2/h3-4H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQSHDEVBGHBTIY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=C(C=C1)Cl)C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.61 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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